Chlormadinone
Description
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-77-9 | |
| Record name | Chlormadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormadinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlormadinone Acetate: A Deep Dive into its Progesterone Receptor Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Chlormadinone Acetate (CMA) on progesterone receptors. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this synthetic progestin's pharmacological profile. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways.
Core Mechanism of Action at the Progesterone Receptor
This compound Acetate is a potent synthetic progestin that exerts its primary effects through high-affinity binding to the progesterone receptor (PR).[1][2][3] As a PR agonist, CMA mimics the action of endogenous progesterone, leading to the activation of progesterone-responsive genes.[2] This interaction is the foundation of its therapeutic effects, including its use in hormonal contraception and hormone replacement therapy.
Upon binding to the PR in the cytoplasm, CMA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that mediate the physiological effects of progesterone.
References
An In-depth Technical Guide to Chlormadinone Acetate: Molecular Structure and Chemical Properties
Chlormadinone acetate (CMA) is a potent, orally active synthetic progestin, a derivative of 17α-hydroxyprogesterone.[1] First synthesized in 1961, it is utilized in hormonal contraception, hormone replacement therapy, and for treating various gynecological and androgen-dependent conditions.[1][2] This technical guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Molecular Structure and Identification
This compound acetate is structurally derived from progesterone, featuring key modifications that enhance its progestogenic and introduce antiandrogenic activity.[1] Specifically, it is the C17α acetate ester of this compound, characterized by a chlorine atom at the C6 position and a double bond between the C6 and C7 positions.[1]
The molecular identity of this compound acetate is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3] |
| Alternate Name | 17-(acetyloxy)-6-chloro-pregna-4,6-diene-3,20-dione[4] |
| CAS Number | 302-22-7[3][4][5] |
| Chemical Formula | C₂₃H₂₉ClO₄[3][4][5] |
| SMILES | C1(=O)C=C2--INVALID-LINK--(CC1)[C@]1([H])--INVALID-LINK--([C@@]3([H])--INVALID-LINK--(C)--INVALID-LINK--(C(=O)C)CC3)C=C2Cl[5] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and stability. The key quantitative properties of this compound acetate are summarized below.
| Property | Value |
| Molecular Weight | 404.93 g/mol [5][6] |
| Appearance | Off-White to Light Yellow Solid[5] |
| Melting Point | 212°C[5] (Another source reports 206 - 210 °C[7]) |
| Boiling Point | 512.5 ± 50.0 °C (Predicted)[5] |
| Optical Rotation | [α]D +6° (c = 1 in CHCl3)[5] |
| λmax | 285 nm (in Ethanol)[5] |
| Solubility | Chloroform: Very soluble[3], 50 mg/mL[4] DMSO: 26 mg/mL[8], 27 mg/mL[9] Acetonitrile: Soluble[3] Ethanol: Slightly soluble[3], 1 mg/mL[8] Diethyl Ether: Slightly soluble[3] Water: Insoluble[10] |
Mechanism of Action and Signaling Pathways
This compound acetate exerts its therapeutic effects through a multi-faceted hormonal mechanism, primarily acting as a potent progestin with significant antiandrogenic and weak glucocorticoid activity.[1][3]
-
Progestogenic Activity: CMA is a potent agonist of the progesterone receptor (PR).[3] This binding mimics the effects of natural progesterone, leading to several key downstream effects used in contraception and hormone therapy. It induces changes in the endometrium, making it unreceptive to implantation, and increases the viscosity of cervical mucus, which impedes sperm penetration.[11][12]
-
Antigonadotropic Effects: Through its progestogenic action, CMA exerts negative feedback on the hypothalamus-pituitary system.[3] This suppresses the secretion of gonadotropin-releasing hormone (GnRH), which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11] The suppression of the LH surge is the primary mechanism for inhibiting ovulation.[11][12]
-
Antiandrogenic Activity: CMA acts as a partial antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Furthermore, it inhibits the activity of the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT.[11] This dual antiandrogenic action makes it effective in treating androgen-dependent conditions such as acne and hirsutism.[2][11]
-
Glucocorticoid Activity: CMA exhibits weak binding to the glucocorticoid receptor (GR), acting as a weak antagonist.[3] This activity is generally not considered clinically significant at therapeutic doses.[2]
The primary signaling pathway for this compound acetate's contraceptive and antiandrogenic effects is depicted below.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 12. What is this compound Acetate used for? [synapse.patsnap.com]
Chlormadinone Acetate and 5-Alpha-Reductase: An In-Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of chlormadinone acetate (CMA) on 5-alpha-reductase activity. This compound acetate, a synthetic progestin, is utilized in oral contraceptives and for the management of androgen-dependent conditions due to its antiandrogenic properties.[1][2] A key aspect of its mechanism of action is the inhibition of 5-alpha-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Action
The in-vitro inhibitory effect of this compound acetate on 5-alpha-reductase has been quantified, revealing its role as a competitive inhibitor. However, the literature presents some conflicting data regarding its potency.
One study investigating human epididymal 5-alpha-reductase determined the inhibition constant (Ki) for CMA to be 1.4 x 10⁻⁵ M.[5] This study characterized CMA as a competitive inhibitor of the enzyme.[5] In the same study, the in vivo administration of CMA was found to significantly reduce epididymal 5-alpha-reductase activity by 49.7% to 89.4%, suggesting a reduction in the amount of the enzyme itself rather than just direct inhibition.[5]
Conversely, other sources suggest that CMA has a very low potency as a 5-alpha-reductase inhibitor, with one report indicating 0.0% inhibition at a concentration of 1 μM.[1] This discrepancy highlights the need for further research to fully elucidate the in-vitro efficacy of CMA across different tissue types and experimental conditions.
For comparative purposes, the Ki value of finasteride, a well-established 5-alpha-reductase inhibitor, was reported in the same study as 1.3 x 10⁻⁹ M, indicating a significantly higher potency than CMA.[5]
Table 1: In-Vitro Inhibition of 5-Alpha-Reductase by this compound Acetate
| Compound | Inhibition Type | Ki Value (M) | Enzyme Source | Reference |
| This compound Acetate | Competitive | 1.4 x 10⁻⁵ | Human Epididymis | [5] |
Experimental Protocol: In-Vitro 5-Alpha-Reductase Inhibition Assay
The following is a representative protocol for determining the in-vitro inhibitory activity of a compound, such as this compound acetate, on 5-alpha-reductase. This protocol is a synthesis of methodologies described in the scientific literature.[6][7][8][9]
1. Enzyme Preparation:
-
Source: Microsomal fractions from tissues with high 5-alpha-reductase expression, such as the human prostate, epididymis, or androgen-sensitive cell lines (e.g., LNCaP), are commonly used.[5][9] For animal studies, the ventral prostate of rats is a frequent source.[8]
-
Procedure:
-
Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.4) containing protease inhibitors.[8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000-3,000 x g) to remove cellular debris.[8]
-
Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay). The enzyme preparation can be stored at -80°C.
-
2. Inhibition Assay:
-
Materials:
-
Test compound (this compound Acetate) dissolved in a suitable solvent (e.g., DMSO, ethanol).[10]
-
Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone) or non-radiolabeled testosterone.[8]
-
Cofactor: NADPH.[7]
-
Reaction buffer (e.g., 0.02 M phosphate buffer, pH 6.5).[7]
-
Stopping solution: Ethyl acetate or another organic solvent.
-
-
Procedure:
-
In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, enzyme preparation, and the test compound (or vehicle for control).[7][9]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate (testosterone) and NADPH.[7]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[7][8]
-
Terminate the reaction by adding the stopping solution.
-
Extract the steroids from the aqueous phase using the organic solvent.
-
Evaporate the organic solvent to dryness.
-
3. Product Quantification:
-
Method: The amount of dihydrotestosterone (DHT) produced is quantified to determine the enzyme activity.
-
Techniques:
-
High-Performance Liquid Chromatography (HPLC): The dried residue is redissolved in a suitable mobile phase and injected into an HPLC system equipped with a UV detector (e.g., at 242 nm) to separate and quantify testosterone and DHT.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method can be used for the accurate quantification of DHT, especially when using non-radiolabeled testosterone.[6][9]
-
Thin-Layer Chromatography (TLC): If using a radiolabeled substrate, the extracted steroids can be separated by TLC, and the radioactivity corresponding to testosterone and DHT can be quantified using a radioisotope scanner.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For determining the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk or Dixon plots can be generated by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway
The following diagram illustrates the biochemical pathway of testosterone conversion to dihydrotestosterone by 5-alpha-reductase and the inhibitory action of this compound acetate.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of Chlormadinone Acetate (CMA) in Androgen-Dependent Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chlormadinone Acetate (CMA), a synthetic progestin with potent antiandrogenic properties, in the study of androgen-dependent cell lines. The information is intended to guide researchers in designing and executing experiments to investigate androgen receptor (AR) signaling, cell proliferation, and other androgen-mediated cellular processes.
Introduction to this compound Acetate (CMA)
This compound Acetate is a derivative of 17-hydroxyprogesterone that functions as a potent progestin and an antiandrogen.[1][2] It is primarily used in oral contraceptives and for the treatment of androgen-dependent conditions such as prostate cancer, benign prostatic hyperplasia (BPH), acne, and hirsutism.[2][3] CMA's mechanism of action involves competitive antagonism of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT).[2][4] Additionally, it has been shown to reduce the activity of 5-alpha-reductase, the enzyme that converts testosterone to the more potent DHT, and suppress gonadotropin secretion.[5][6] These properties make CMA a valuable tool for in vitro studies on androgen-dependent cell lines to explore the mechanisms of androgen signaling and to evaluate potential therapeutic interventions.
Mechanism of Action: Antiandrogenic Activity
CMA exerts its antiandrogenic effects primarily through competitive binding to the androgen receptor. In androgen-dependent cells, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes responsible for cell growth, proliferation, and survival.
CMA competes with endogenous androgens for the same binding site on the AR.[1] By binding to the AR, CMA prevents or reduces the binding of activating androgens, thereby inhibiting the subsequent nuclear translocation and transcriptional activity of the receptor.[1] This leads to a downregulation of androgen-dependent gene expression and a subsequent reduction in cellular proliferation and survival.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating CMA's effects on androgen-dependent cell lines.
Table 1: Competitive Binding Affinity for the Androgen Receptor (AR)
This table presents the inhibitor constant (Ki), a measure of binding affinity, for CMA compared to the standard steroidal antiandrogen, Cyproterone Acetate (CPA). A lower Ki value indicates a higher binding affinity. The data was obtained from whole-cell binding assays in PALM cells (PC-3 cells stably transfected with human AR) using the synthetic androgen [3H] R1881 as the ligand.[1]
| Compound | Inhibitor Constant (Ki) [M] | Cell Line | Reference |
| This compound Acetate (CMA) | 3.3 ± 1.5 x 10⁻⁸ | PALM | [1] |
| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10⁻⁸ | PALM | [1] |
| This compound Acetate (CMA) | 3.8 x 10⁻⁹ | Recombinant hAR | [7] |
| Methyltrienolone (R1881) | 2.9 x 10⁻⁹ | Recombinant hAR | [7] |
Table 2: Inhibition of Androgen Receptor (AR) Transcriptional Activity
This table shows the efficacy of CMA in inhibiting the transcriptional activity of the AR. The experiment was conducted in PALM cells, which contain a luciferase reporter gene under the control of an androgen-responsive promoter (MMTV).[1] Cells were stimulated with the androgen R1881 in the presence of the inhibitors.
| Compound | Concentration [M] | Inhibition of AR Activity | Cell Line | Reference |
| This compound Acetate (CMA) | 3 x 10⁻⁷ | 40 ± 5% | PALM | [1] |
| Cyproterone Acetate (CPA) | 3 x 10⁻⁷ | 59 ± 6% | PALM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments in the study of CMA in androgen-dependent cell lines.
Protocol 1: Cell Culture of Androgen-Dependent Cell Lines (e.g., LNCaP)
LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line commonly used in prostate cancer research.[8]
-
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Methodology:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of LNCaP cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.
-
Protocol 2: Competitive Androgen Receptor Binding Assay
This protocol determines the binding affinity of CMA to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[1]
-
Materials:
-
Androgen-dependent cells (e.g., PALM cells)[1]
-
Culture medium
-
Radiolabeled synthetic androgen (e.g., 1 nM [3H] R1881)
-
Unlabeled this compound Acetate (CMA) at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M)
-
Unlabeled reference antiandrogen (e.g., Cyproterone Acetate, CPA)
-
Scintillation counter and vials
-
Multi-well plates (e.g., 24-well)
-
-
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Wash cells with serum-free medium. Add medium containing a fixed concentration of [3H] R1881 (e.g., 1 nM).
-
Competition: To different wells, add increasing concentrations of unlabeled CMA or the reference compound (CPA). Include control wells with only [3H] R1881 (total binding) and wells with [3H] R1881 plus a large excess of unlabeled androgen (non-specific binding).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Cell Lysis & Measurement: Wash the cells thoroughly with ice-cold PBS to remove unbound radioligand. Lyse the cells and transfer the lysate to scintillation vials.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (CMA or CPA) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 3: AR-Mediated Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the ability of CMA to inhibit androgen-induced gene expression using a reporter gene system.[1]
-
Materials:
-
PALM cells (PC-3 cells with stable expression of human AR and an MMTV-luciferase reporter construct)[1]
-
Culture medium (phenol red-free medium with charcoal-stripped FBS is recommended to reduce background hormonal effects)
-
Androgen (e.g., R1881)
-
This compound Acetate (CMA) at various concentrations
-
Luciferase Assay System kit
-
Luminometer
-
White, opaque 96-well plates
-
-
Methodology:
-
Cell Seeding: Seed PALM cells in white, opaque 96-well plates in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of androgen (e.g., 1 nM R1881) alone or in combination with increasing concentrations of CMA. Include a vehicle control (no androgen) and an androgen-only control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Lysis: Wash the cells with PBS. Add the passive lysis buffer provided in the luciferase assay kit and incubate according to the manufacturer's instructions.
-
Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell number or total protein if necessary. Express the results as a percentage of the maximal androgen-induced activity. Calculate the percentage of inhibition for each CMA concentration.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with CMA.
-
Materials:
-
Androgen-dependent cells (e.g., LNCaP)
-
Complete growth medium
-
This compound Acetate (CMA) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
96-well plates
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of CMA. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Express the viability of treated cells as a percentage of the untreated control cells. Plot cell viability against CMA concentration to determine the IC₅₀.
-
References
- 1. Evidence that this compound acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. The Effects of this compound Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients with Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of this compound acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
Application Notes and Protocols for Chlormadinone Acetate in Human Endometrial Explant Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone acetate (CMA) is a synthetic progestin with potent progestogenic, antiestrogenic, and anti-androgenic properties.[1][2] It is utilized in hormonal contraceptives and for the treatment of various gynecological disorders.[3][4] In the endometrium, CMA exerts its effects primarily through the progesterone receptor (PR), mimicking the actions of natural progesterone, and to a lesser extent, through its partial antagonist activity at the androgen receptor (AR).[5][6] This document provides a detailed protocol for utilizing human endometrial explant cultures to study the effects of CMA, focusing on its anti-inflammatory properties.
Human endometrial explant cultures offer a valuable ex vivo model that preserves the three-dimensional architecture and cellular heterogeneity of the tissue, providing a more physiologically relevant system than monolayer cell cultures.[7] This model is particularly well-suited for investigating the direct effects of hormonal compounds like CMA on the endometrial tissue.
Data Presentation
The following tables summarize the quantitative effects of this compound Acetate on key inflammatory markers in human endometrial explants, as reported in the literature.
Table 1: Effect of this compound Acetate on Cyclooxygenase-2 (COX-2) mRNA Expression in Interleukin-1β (IL-1β) Stimulated Human Endometrial Explants [8]
| Treatment Group | Mean Change in COX-2 mRNA Expression |
| IL-1β | Baseline (Stimulated Control) |
| IL-1β + CMA | -55% |
Table 2: Effect of this compound Acetate on Prostaglandin F2α (PGF2α) Release in Interleukin-1β (IL-1β) Stimulated Human Endometrial Explants [8]
| Treatment Group | Mean Change in PGF2α Release |
| IL-1β | Baseline (Stimulated Control) |
| IL-1β + CMA | -60% |
Experimental Protocols
This section details the methodology for establishing and maintaining human endometrial explant cultures to investigate the effects of this compound Acetate.
Ethical Approval and Tissue Acquisition
-
Obtain informed consent from all tissue donors and secure approval from the relevant Institutional Review Board (IRB) or ethics committee.
-
Collect endometrial tissue from premenopausal women undergoing benign gynecological procedures such as hysterectomy or endometrial biopsy.[8] Exclude patients with hormonal treatments for at least three months prior to tissue collection.
Materials and Reagents
-
Transport Medium: Sterile, ice-cold phosphate-buffered saline (PBS) or Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 medium.
-
Culture Medium: DMEM/Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Inserts: Polycarbonate membrane inserts (e.g., Millicell-CM) for 12-well or 24-well culture plates.
-
This compound Acetate (CMA): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in culture medium. Peak plasma concentrations of CMA after oral administration are in the range of 2 ng/mL, which can serve as a starting point for dose-response studies.[5]
-
Interleukin-1β (IL-1β): To induce an inflammatory response, if required.
-
Sterile dissecting instruments (scalpels, forceps).
-
Laminar flow hood.
-
Humidified incubator (37°C, 5% CO2).
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR).
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin analysis.
-
Reagents for assessing tissue viability (e.g., lactate dehydrogenase (LDH) assay kit).
Endometrial Explant Culture Protocol
-
Tissue Processing:
-
Immediately place the collected endometrial tissue in ice-cold transport medium.
-
Under a laminar flow hood, wash the tissue multiple times with sterile PBS to remove blood and mucus.[7]
-
Using sterile scalpels, carefully mince the tissue into small fragments of approximately 1-2 mm³.
-
-
Explant Seeding:
-
Place the polycarbonate membrane inserts into the wells of a culture plate.
-
Carefully transfer 3-5 endometrial tissue fragments onto the surface of each insert.
-
-
Culture and Treatment:
-
Add culture medium to the bottom of each well, ensuring the medium reaches the bottom of the insert without submerging the tissue.
-
Pre-incubate the explants for a period (e.g., 2-4 hours) to allow for tissue stabilization.
-
To study the anti-inflammatory effects of CMA, stimulate the explants with IL-1β (e.g., 1 ng/mL) for a defined period (e.g., 24 hours) to induce an inflammatory state, characterized by increased COX-2 expression and prostaglandin production.[8]
-
Following IL-1β stimulation, replace the medium with fresh medium containing the desired concentration of CMA or vehicle control (DMSO).
-
Incubate the explants for the desired experimental duration (e.g., 24 hours). Explant viability is generally maintained for up to 5 days in culture.
-
Assessment of Endpoints
-
RNA Analysis (RT-qPCR):
-
At the end of the treatment period, harvest the endometrial explants and immediately store them in an RNA stabilization solution or process for RNA extraction.
-
Perform reverse transcription of the extracted RNA to synthesize cDNA.
-
Use quantitative PCR to measure the relative expression of target genes, such as PTGS2 (COX-2), normalized to a stable housekeeping gene.
-
-
Prostaglandin Measurement (ELISA):
-
Collect the culture medium from each well at the end of the experiment.
-
Centrifuge the medium to remove any cellular debris.
-
Use a commercial ELISA kit to quantify the concentration of prostaglandins (e.g., PGF2α) in the culture supernatant.
-
-
Viability Assay:
-
Assess tissue viability by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways involved in the action of this compound Acetate in human endometrial explants.
Caption: Experimental workflow for studying CMA in endometrial explants.
Caption: CMA's Progesterone Receptor-mediated anti-inflammatory pathway.
Caption: CMA's partial antagonistic action on the Androgen Receptor.
References
- 1. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg this compound acetate administered in a 24/4-day regimen over six cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chlormadinone Acetate Administration in Pubescent Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Chlormadinone Acetate (CMA) in pubescent animal models, focusing on its effects on the reproductive axis. The following sections detail the mechanism of action of CMA, experimental protocols for its administration, and a summary of its reported effects on various physiological parameters.
Introduction
This compound acetate (CMA) is a synthetic progestin with anti-androgenic and anti-estrogenic properties.[1] It is utilized in human medicine for hormonal contraception and the treatment of androgen-dependent conditions.[1][2] In the context of reproductive research, CMA serves as a valuable tool for investigating the hormonal control of puberty and the impacts of progestogenic compounds on sexual development. Its primary mechanism of action involves binding to progesterone receptors, which subsequently suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3][4] This leads to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately inhibiting ovulation and gonadal steroid production.[3][4]
Mechanism of Action: Signaling Pathway
This compound acetate primarily impacts the hypothalamic-pituitary-gonadal (HPG) axis. Its progestogenic activity leads to the suppression of the GnRH pulse generator, a network of neurons in the hypothalamus responsible for the pulsatile release of GnRH.[3][5] While direct studies on CMA's effect on kisspeptin neurons in pubescent models are limited, it is understood that kisspeptin is a critical upstream regulator of GnRH neurons, and its expression is influenced by sex steroids.[5][6][7] The anti-androgenic effects of CMA are attributed to its ability to competitively inhibit the binding of androgens to their receptors.[8]
Quantitative Data on Physiological Effects
The administration of CMA to pubescent animal models results in a range of dose-dependent physiological changes. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of this compound Acetate on Reproductive Parameters in Male Pubescent Animals
| Animal Model | Dosage and Route | Duration | Effects on Reproductive Organs | Effects on Spermatogenesis | Hormonal Effects | Reference |
| Lambs | Single 2 mg or 10 mg/kg subcutaneous injection | Pubertal period | Suppressed growth of the reproductive tract | Delayed appearance of spermatozoa, reduced sperm production and motility, increased abnormal spermatozoa | Not specified | [9] |
| Rabbits | Single 2 mg or 10 mg/kg subcutaneous injection at 42 or 63 days of age | Pubertal period | Suppressed testicular growth | Delayed appearance of spermatozoa | Not specified | [10] |
| Rats (castrated) | Hypothalamic implantation | 3 days | - | - | 33% decrease in serum LH, no significant change in serum FSH | [11] |
| Rats (immature) | 4.64 and 21.5 mg/kg p.o. | 7 days | Inhibited testosterone-stimulated growth of prostate and seminal vesicles | Not specified | Not specified | [9] |
| Boars | Not specified | Not specified | - | Suppressed spermatogenesis | Not specified | [1] |
Table 2: Effects of this compound Acetate on Reproductive Parameters in Female Pubescent Animals
| Animal Model | Dosage and Route | Duration | Effects on Reproductive Organs | Effects on Ovulation/Estrous Cycle | Hormonal Effects | Reference |
| Rats (Wistar) | Not specified | 20 days (starting on the 1st day of diestrus) | Decreased number of corpora lutea, increased number of atretic follicles | Not specified | Not specified | [12] |
| Rats (ovariectomized) | 0.1, 0.5, or 1 mg/kg/day p.o. | 14 days | - | - | Increased allopregnanolone in the hippocampus; increased β-endorphin in the neurointermediate lobe and anterior pituitary | [10][11] |
| Queens (cats) | 2.5, 5, or 20 mg/kg subcutaneous implantation | 12 months | Mild lobular development with acinar proliferation and secretion in mammary glands; coiled branched glands with little secretion in the endometrium | Estrus completely inhibited | Not specified | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of CMA to pubescent animal models.
General Experimental Workflow
Protocol for Oral Gavage Administration in Pubescent Rats
This protocol is adapted from standardized rodent pubertal assays.[9]
-
Animal Model: Peripubertal male or female Sprague-Dawley or Wistar rats (Postnatal Day [PND] 21-23).
-
Housing: House animals in standard laboratory conditions with controlled temperature, humidity, and a 12:12-h light-dark cycle. Provide food and water ad libitum.
-
CMA Formulation:
-
Prepare a suspension of this compound Acetate in a vehicle such as corn oil or 1% hydroxypropyl methylcellulose.
-
Ensure the suspension is homogenous before each administration.
-
-
Dosing Regimen:
-
Administer CMA or vehicle control daily by oral gavage.
-
Dosage should be calculated based on the most recent body weight. A common dose range to investigate effects on puberty is 0.1 to 10 mg/kg/day.
-
The administration volume should be kept consistent, typically between 2.5 to 5 mL/kg.
-
-
Pubertal Assessment:
-
Endpoint Collection (at necropsy, e.g., PND 53 for males, PND 41 for females):
-
Collect trunk blood for serum hormone analysis (LH, FSH, testosterone, estradiol).
-
Record the weights of reproductive organs (testes, epididymides, seminal vesicles, prostate in males; ovaries, uterus in females).
-
Preserve tissues (testes, ovaries, uterus) in an appropriate fixative (e.g., Bouin's solution or 10% neutral buffered formalin) for histological examination.[15]
-
Protocol for Subcutaneous Administration in Pubescent Rodents
-
Animal Model: Peripubertal male or female mice or rats.
-
CMA Formulation:
-
Dissolve or suspend CMA in a suitable vehicle for subcutaneous injection, such as sesame oil or a mixture of benzyl benzoate and castor oil. The choice of vehicle will depend on the desired release kinetics.
-
-
Dosing Regimen:
-
Administer CMA or vehicle control by subcutaneous injection. The frequency can be daily or less frequent depending on the vehicle and study design.
-
Rotate the injection site to avoid local irritation.
-
-
Pubertal Assessment and Endpoint Collection:
-
Follow the same procedures as outlined for the oral gavage protocol.
-
Histopathological Observations
Administration of CMA can lead to observable changes in the histology of reproductive organs.
-
Ovary: In female rats treated with CMA, a common finding is an increased number of atretic follicles and a decreased number of corpora lutea, indicating an inhibition of ovulation.[12]
-
Testis: In male rodents, CMA administration may affect the morphology of androgen-producing Leydig cells.[10] Histological examination of the seminiferous tubules can reveal changes in the different stages of spermatogenesis.[16]
Considerations for Non-Human Primate Models
-
Species Selection: Rhesus macaques (Macaca mulatta) are a commonly used model for studying human puberty.[17]
-
Administration Route: Oral administration in palatable treats or subcutaneous implants would be feasible methods.
-
Pubertal Monitoring: Assessment would involve monitoring of sex skin changes, testicular volume in males, and menarche in females, alongside regular blood sampling for hormone analysis.[17]
Conclusion
This compound acetate is a potent modulator of the HPG axis in pubescent animal models. Its administration can delay the onset of puberty, alter the morphology and function of reproductive organs, and suppress gonadotropin and sex steroid levels. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct studies investigating the effects of progestogenic compounds on reproductive development. Further research is warranted to elucidate the precise effects of CMA on the GnRH pulse generator and its upstream regulators, such as the kisspeptin system, particularly in the context of pubertal development.
References
- 1. [Effect of this compound acetate on testicular function in the boar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypothalamic Kisspeptin Expression in Hyperandrogenic Female Rats and Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. [Influence of chlormadinonacetate on the rat ovary (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Effect of estrogen on the expression of GnRH and kisspeptin in the hypothalamus of rats during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological and behavioral effects of hormonal contraceptive treatment in captive, pair-bonded primates (Plecturocebus cupreus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. [Morphokinetic effect of this compound acetate on the testes of pre- and intrapuberal rats. II. Morphometric studies of the androgen-producing testicular cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective effect of this compound acetate on brain allopregnanolone and opioids content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histopathological studies of subcutaneous implantation of this compound acetate (CMA) for preventing estrus in queens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daily administration of melatonin delays rat vaginal opening and disrupts the first estrous cycles: evidence that these effects are synchronized by the onset of light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphologic manifestations of testicular and epididymal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroendocrine mechanisms of puberty in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Chlormadinone Acetate's Effect on Odontogenic Differentiation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of chlormadinone acetate (CMA) on the odontogenic differentiation of human dental pulp cells (hDPCs). The protocols are based on established methodologies demonstrating that CMA, a synthetic progestin, promotes the differentiation and mineralization of hDPCs.[1][2]
Overview
This compound acetate, a derivative of progesterone, has been shown to enhance the odontogenic differentiation and mineralization of human dental pulp cells in vitro.[1][2] This process is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] The following protocols detail the necessary steps to replicate and evaluate these effects, from initial cell culture to the analysis of differentiation markers and signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
Human dental pulp cells (hDPCs) are the primary cell type for this assay. They can be isolated from extracted human third molars or obtained from a reputable cell bank.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. Cells from passages 3 to 6 are recommended for experiments.
Cell Viability Assay (WST-1 Assay)
This assay is crucial to determine the optimal non-cytotoxic concentration of CMA for the differentiation studies.
-
Procedure:
-
Seed hDPCs in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of CMA (e.g., 0, 1, 10, 100 nM) for 24 hours.
-
Add 10 µL of WST-1 (Water-Soluble Tetrazolium salt) reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Expected Outcome: CMA is not expected to show significant cytotoxicity at concentrations effective for differentiation.[1][2]
Odontogenic Differentiation Induction
-
Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treatment: Induce differentiation by culturing hDPCs in the differentiation medium with or without the selected non-cytotoxic concentration of CMA. The medium should be changed every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of odontogenic differentiation.[3][4]
-
ALP Staining:
-
After 7 days of differentiation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for ALP activity using a solution of 0.1 M Tris-HCl (pH 8.5) containing 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL fast violet B salt for 30 minutes at 37°C in the dark.
-
Wash with distilled water and visualize under a microscope.
-
-
Quantitative ALP Activity:
-
After 7 days, lyse the cells and measure the protein concentration.
-
Measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate. The rate of p-nitrophenol formation is measured spectrophotometrically at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining)
This assay detects the formation of mineralized nodules, a late marker of odontogenic differentiation.[2]
-
Procedure:
-
After 14 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.
-
Wash thoroughly with distilled water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules.
-
-
Quantification:
-
Destain the mineralized nodules using 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0).
-
Measure the absorbance of the extracted stain at 562 nm.
-
Gene Expression Analysis (Real-Time PCR)
Analysis of odontogenic marker gene expression provides quantitative evidence of differentiation.[2]
-
Target Genes:
-
Procedure:
-
After 7 or 14 days of differentiation, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis for ERK Signaling
This protocol is used to investigate the involvement of the ERK signaling pathway.[2]
-
Procedure:
-
Treat hDPCs with CMA for various time points (e.g., 0, 10, 30, 60 minutes).
-
To confirm ERK's role, pre-treat cells with an ERK inhibitor (e.g., U0126) for 1 hour before CMA stimulation.[1][2]
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Data Presentation
Table 1: Effect of this compound Acetate on Odontogenic Marker Gene Expression
| Treatment Group | ALP (Fold Change) | OCN (Fold Change) | DSPP (Fold Change) | DMP-1 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| CMA (10 nM) | Increased | Increased | Increased | Increased |
| Data presented as fold change relative to the control group after 7 days of differentiation. "Increased" indicates a statistically significant upregulation as reported in the source literature.[1][2] |
Table 2: Quantification of Mineralization and ALP Activity
| Treatment Group | ALP Activity (Relative Units) | Mineralized Nodule Formation (Relative Absorbance) |
| Control | Baseline | Baseline |
| CMA (10 nM) | Increased | Increased |
| CMA + U0126 (ERK Inhibitor) | Decreased (compared to CMA) | Decreased (compared to CMA) |
| Data presented relative to the control group. "Increased" and "Decreased" denote statistically significant changes as reported in the source literature.[1][7] |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing CMA's effect on hDPC differentiation.
CMA-Induced Odontogenic Differentiation Signaling Pathway
Caption: CMA stimulates odontogenic differentiation via the ERK pathway.
References
- 1. The effect of this compound acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The odontogenic differentiation of human dental pulp stem cells on nanofibrous poly(L-lactic acid) scaffolds in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dental pulp stem cells and osteogenesis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro osteogenic and odontogenic differentiation of human dental pulp stem cells seeded on carboxymethyl cellulose-hydroxyapatite hybrid hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of High-Purity Chlormadinone Acetate Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and analytical characterization of high-purity chlormadinone acetate reference materials. Adherence to these protocols will ensure the production of a well-characterized reference standard suitable for use in analytical method development, validation, and routine quality control testing.
Synthesis of this compound Acetate
This protocol describes a method for the synthesis of this compound acetate from a suitable starting material.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 2000 mL three-necked flask equipped with a stirrer, add 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione, 1000 mL of glacial acetic acid, 50 g of acetic anhydride, and 2 g of p-toluenesulfonic acid.
-
Reaction Conditions: Slowly heat the mixture to 40-45°C with continuous stirring. Maintain this temperature for 8 to 12 hours to allow the reaction to proceed to completion.
-
Neutralization: After the reaction is complete, neutralize the strong acid by adding 10 mL of a 30% liquid base solution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to recover approximately 85-90% of the glacial acetic acid.
-
Precipitation and Isolation: Add 600 mL of tap water to the concentrated mixture and cool to 10-15°C. Stir for 2-3 hours to induce crystallization. Filter the resulting solid and wash the filter cake with water until neutral.
-
Drying: Dry the crude this compound acetate at a temperature below 70°C.
Expected Yield: Approximately 114.2 g of crude this compound acetate with an estimated purity of 98.8% by HPLC.[1]
Purification of this compound Acetate by Recrystallization
This protocol outlines the purification of crude this compound acetate to achieve high purity suitable for a reference standard.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude this compound acetate in a minimal amount of hot alcohol (e.g., ethanol).
-
Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities.
-
Hot Filtration: Filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold alcohol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Purity and Yield: This process is expected to yield approximately 97.8 g of purified this compound acetate with a purity of ≥99.5% by HPLC.[1]
Characterization of High-Purity this compound Acetate
A comprehensive characterization of the purified this compound acetate is essential to establish it as a reference material. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of the this compound acetate reference material and for identifying and quantifying any impurities.
Experimental Protocol: HPLC Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV at 283 nm[2] |
| Injection Volume | 20 µL |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
Data Presentation: Purity Analysis
| Lot Number | Purity by HPLC (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| CMA-RefStd-001 | 99.8 | 0.05 | 0.03 | 0.15 |
| CMA-RefStd-002 | 99.9 | 0.04 | 0.02 | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS can be used for the identification of this compound acetate and to detect any volatile organic impurities. Derivatization is typically required for steroidal compounds.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Silylate the sample with a suitable reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.
-
GC Conditions:
-
Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Presentation: GC-MS Results
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound Acetate (TMS derivative) | Approx. 15.5 | 476 (M+), 416, 357, 298 |
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of this compound acetate.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃).
-
Instruments: ¹H NMR at 400 MHz, ¹³C NMR at 100 MHz.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR).
-
Range: 4000-400 cm⁻¹.
Data Presentation: Spectroscopic Data Summary
| Technique | Key Signals/Bands |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl, methylene, and methine protons of the steroid backbone and acetate group. |
| ¹³C NMR (CDCl₃) | Resonances for all 23 carbon atoms, including carbonyls, olefinic carbons, and aliphatic carbons. |
| FTIR (KBr, cm⁻¹) | ~1735 (ester C=O), ~1660 (ketone C=O), ~1600 (C=C), ~1240 (C-O). |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the crystalline form of the material.
Experimental Protocol: DSC Analysis
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen.
-
Temperature Range: 25°C to 250°C.
Data Presentation: Thermal Analysis Results
| Parameter | Result |
| Melting Point (Onset) | ~208-212°C[1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Acetate
This compound acetate primarily acts as a potent agonist of the progesterone receptor (PR).[3] It also exhibits anti-androgenic effects by acting as a partial antagonist of the androgen receptor (AR).[3]
Caption: Signaling pathway of this compound Acetate.
Experimental Workflow for Developing this compound Acetate Reference Material
The following diagram illustrates the logical flow from synthesis to the final characterization of the high-purity reference material.
References
Troubleshooting & Optimization
addressing chlormadinone acetate stability and solubility in culture medium
Technical Support Center: Chlormadinone Acetate (CMA) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the stability and solubility of this compound Acetate (CMA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound Acetate for my cell culture experiments?
A1: this compound Acetate is practically insoluble in water but is soluble in organic solvents.[1][2][3][4] The recommended procedure is to first prepare a high-concentration stock solution in a sterile organic solvent and then dilute this stock into your culture medium to the final desired concentration.
-
Recommended Solvent: The most common and recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[2][5][6] Ethanol can also be used, but CMA is less soluble in it compared to DMSO.[2][5]
-
Solvent Concentration: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, but it is always best to run a vehicle control to confirm.
Q2: I see a precipitate in my culture medium after adding the CMA stock solution. What should I do?
A2: Precipitation occurs when the concentration of CMA exceeds its solubility limit in the aqueous culture medium. This is a common issue with hydrophobic compounds like CMA.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the CMA stock solution can help improve solubility.
-
Increase Mixing: Add the CMA stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Do not add the entire volume of the stock solution at once.
-
Reduce Final Concentration: The effective concentration of CMA may be lower than your target. Consider lowering the final concentration in your experiment.
-
Sonication: In some cases, brief sonication can help dissolve the compound, but this should be done with caution to avoid degrading CMA or other medium components.[5]
Q3: How should I store CMA powder and my stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of CMA.
-
Powder: Store the solid CMA powder at -20°C for long-term stability (up to 3 years).[5]
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to a year.[5][6] For shorter-term storage (up to one month), -20°C is also acceptable.[2]
Q4: Is CMA stable in culture medium containing serum at 37°C?
A4: While specific data on CMA stability in culture medium is limited, steroid hormones are generally susceptible to degradation over time in aqueous solutions at 37°C. Serum contains enzymes that can potentially metabolize steroids. For long-term experiments (over 24-48 hours), it is advisable to:
-
Replenish the medium with freshly prepared CMA at regular intervals.
-
Conduct a stability study under your specific experimental conditions to determine the degradation rate of CMA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. CMA degradation in stock or working solution. 2. Inaccurate final concentration due to precipitation. 3. Cell line variability. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Visually inspect the medium for any precipitate before adding to cells. Follow the solubilization protocol carefully. 3. Perform a vehicle control (medium with solvent only) in every experiment. |
| Visible precipitate in culture wells | 1. CMA concentration exceeds its solubility limit in the medium. 2. Interaction with serum proteins or other medium components. 3. Temperature shock (adding cold stock to warm medium). | 1. Lower the final CMA concentration. 2. Consider using serum-free medium if your experimental design allows. 3. Ensure both the stock solution aliquot and the culture medium are at the appropriate temperature (e.g., room temperature or 37°C) before mixing. |
| No observable effect on cells | 1. CMA is inactive due to improper storage or degradation. 2. The concentration used is too low. 3. The cell line does not express the necessary receptors (e.g., progesterone receptor).[7][8] | 1. Use a fresh batch of CMA and prepare a new stock solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm receptor expression in your cell line via qPCR, Western blot, or immunocytochemistry. |
Data and Protocols
Physicochemical and Solubility Data
The following tables summarize key data for this compound Acetate.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₉ClO₄ | [5][9] |
| Molecular Weight | 404.93 g/mol | [2][5] |
| Water Solubility | 0.16 mg/L (practically insoluble) | [1] |
| CAS Number | 302-22-7 |[2][9] |
Table 2: Solubility in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 26 - 81 mg/mL | [2][4][5] |
| Ethanol | 1 - 10 mg/mL | [2][4][5] |
| Chloroform | Very soluble (~50 mg/mL) |[1][10] |
Experimental Protocol: Preparation of CMA for Cell Culture
This protocol outlines the steps for preparing a 10 mM stock solution of CMA in DMSO and diluting it to a 10 µM working concentration in cell culture medium.
Materials:
-
This compound Acetate powder (MW: 404.93)
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Calculate Mass for Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of CMA powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 404.93 g/mol * 1000 mg/g = 4.0493 mg/mL
-
-
Prepare 10 mM Stock Solution:
-
Aseptically add the 4.05 mg of CMA powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
-
Store Stock Solution:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Prepare 10 µM Working Solution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a 1:1000 dilution. For example, to prepare 10 mL of medium with 10 µM CMA, add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.
-
Crucial Step: Add the 10 µL of stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersion and prevent precipitation.
-
-
Final Application:
-
Immediately add the CMA-containing medium to your cell cultures.
-
The final DMSO concentration in this example is 0.1%. Remember to include a 0.1% DMSO vehicle control in your experiment.
-
Visualizations
Experimental Workflow
The diagram below illustrates the recommended workflow for preparing and applying CMA to cell cultures.
Caption: Workflow for CMA solution preparation and cell treatment.
Signaling Pathway
This compound acetate, as a potent progestin, primarily functions by activating the progesterone receptor signaling pathway.[1] This pathway is a classic example of nuclear receptor-mediated gene regulation.[7][11]
Caption: Canonical signaling pathway of this compound Acetate.
References
- 1. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acetate - Wikipedia [en.wikipedia.org]
- 10. glpbio.com [glpbio.com]
- 11. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
Technical Support Center: Accounting for Chlormadinone Acetate Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlormadinone acetate (CMA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound acetate (CMA)?
This compound acetate is extensively metabolized in the liver. The primary metabolic pathways include reduction, hydroxylation, deacetylation, and conjugation.[1] The most significant metabolites are the 3α- and 3β-hydroxy derivatives of CMA.[1][2] Other identified metabolites include 2α-hydroxythis compound, the formation of which can be influenced by enzyme-inducing agents like phenobarbital.[3]
Q2: What are the known biological activities of CMA metabolites?
The main metabolites of CMA, 3α-hydroxy-CMA and 3β-hydroxy-CMA, are not inactive byproducts. They exhibit progestomimetic, antiandrogenic, and glucocorticoid activities.[2] Their binding affinities for progesterone, androgen, and glucocorticoid receptors differ from the parent compound, with CMA generally showing the highest affinity.[2] Accounting for these metabolites is crucial for a complete understanding of the pharmacological effects of CMA.
Q3: What are the key pharmacokinetic parameters to consider for CMA and its metabolites?
Key pharmacokinetic parameters for CMA include its peak plasma concentration, terminal half-life, and routes of excretion. Published data have shown some variability, particularly concerning the terminal half-life.[4] Following a single dose, the half-life is approximately 25 hours, which extends to 36-39 hours at a steady state with multiple doses.[4] CMA is primarily excreted through both urine and feces.[4]
Troubleshooting Guides
Issue 1: Inconsistent Quantification of CMA Metabolites
Symptom: High variability in the quantification of CMA metabolites across different experimental batches.
Possible Causes:
-
Sample Degradation: Metabolites can be unstable and degrade during sample collection, storage, or preparation.
-
Inefficient Extraction: The chosen extraction method may not be optimal for all metabolites, leading to variable recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of metabolites in mass spectrometry-based assays, leading to ion suppression or enhancement.
Troubleshooting Steps:
-
Optimize Sample Handling: Process samples immediately after collection or store them at -80°C. Minimize freeze-thaw cycles.
-
Validate Extraction Method: Perform spike-in recovery experiments with known concentrations of metabolite standards to assess the efficiency of your extraction protocol. Consider using solid-phase extraction (SPE) for cleaner samples.
-
Assess Matrix Effects: Prepare calibration curves in the same biological matrix as your samples to compensate for matrix effects. The use of stable isotope-labeled internal standards is highly recommended.
Issue 2: Failure to Detect Expected CMA Metabolites
Symptom: The expected major metabolites (e.g., 3α-hydroxy-CMA, 3β-hydroxy-CMA) are not detected in your samples.
Possible Causes:
-
Insufficient Assay Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of metabolites.
-
Metabolite Conjugation: Metabolites may be present in their conjugated forms (e.g., glucuronides, sulfates), which may not be detectable by the analytical method without a deconjugation step.
-
Species Differences: The metabolic profile of CMA can vary between different species.[5]
Troubleshooting Steps:
-
Enhance Assay Sensitivity: Optimize the parameters of your analytical instrument (e.g., mass spectrometer settings). Consider using a more sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Incorporate a Deconjugation Step: Treat your samples with enzymes like β-glucuronidase or sulfatase prior to extraction and analysis to cleave the conjugated moieties.
-
Consult Species-Specific Literature: Review literature specific to the animal model or population you are studying to understand the expected metabolic profile.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Acetate
| Parameter | Single Dose (2 mg CMA) | Multiple Doses (2 mg CMA daily) | Source |
| Peak Plasma Concentration (Cmax) | ~1600 pg/mL | ~2000 pg/mL | [4] |
| Time to Peak (Tmax) | 1-2 hours | 1-2 hours | [4] |
| Terminal Half-life (t1/2) | ~25 hours | 36-39 hours | [4] |
| Excretion (as % of dose) | Urinary: ~45%, Fecal: ~42% | Not Reported | [4] |
Table 2: Receptor Binding Affinities (Ki, nM) of CMA and its Metabolites
| Compound | Progesterone Receptor | Androgen Receptor | Glucocorticoid Receptor | Source |
| This compound Acetate (CMA) | 2.5 | 3.8 | 16 | [2] |
| 3α-hydroxy-CMA | 13 | 83 | 69 | [2] |
| 3β-hydroxy-CMA | 6.0 | 20 | 21 | [2] |
Experimental Protocols
Protocol 1: Extraction and Analysis of CMA and its Metabolites from Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated CMA).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for CMA and its metabolites.
-
Visualizations
Caption: Metabolic pathways of this compound Acetate (CMA).
Caption: Experimental workflow for CMA metabolite analysis.
Caption: Troubleshooting logic for inconsistent metabolite quantification.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Comparative effects of this compound acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of antifertility steroids. The in virto metabolism of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound acetate following single and multiple oral dosing of this compound acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Chlormadinone Acetate (CMA) Response in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies with Chlormadinone Acetate (CMA).
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common sources of variability in your experimental results when working with CMA.
Issue 1: High Variability in Efficacy Endpoints (e.g., ovulation inhibition, endometrial changes)
-
Question: We are observing significant variation in the progestogenic effects of CMA between animals in the same treatment group. What could be the cause?
Answer: High variability in response to CMA is often multifactorial. Consider the following potential sources:
-
Estrous Cycle Stage: The phase of the estrous cycle at the time of CMA administration can significantly impact outcomes. The hormonal milieu, particularly endogenous estrogen and progesterone levels, influences the expression of progesterone receptors (PRs), the primary target of CMA.[1][2] It is crucial to standardize or at least monitor the estrous cycle stage of your animals.
-
Animal Strain: Different strains of rats and mice can exhibit varying sensitivities to hormonal treatments due to genetic differences in hormone metabolism, receptor expression, and overall physiology.[3]
-
Age and Weight: The age and body weight of the animals can affect drug metabolism and distribution, leading to varied responses. It is recommended to use animals within a narrow age and weight range.
-
Housing Conditions: Stress resulting from housing conditions (e.g., cage density, noise, light-dark cycle disruptions) can alter hormonal baselines and affect the response to exogenous hormones.[4][5]
-
Route of Administration and Vehicle: Inconsistent administration technique (e.g., improper oral gavage) or issues with the drug formulation (e.g., precipitation of CMA in the vehicle) can lead to variable dosing and absorption.
-
Issue 2: Inconsistent Anti-Androgenic Effects
-
Question: Our results for the anti-androgenic effects of CMA (e.g., reduction in prostate weight, changes in testosterone levels) are not consistent. How can we troubleshoot this?
Answer: In addition to the factors mentioned above, consider these points specific to anti-androgenic studies:
-
Baseline Androgen Levels: The initial testosterone levels in your male animals can vary. Consider measuring baseline levels or using castration models to create a more uniform hormonal environment.
-
Timing of Assessment: The time course of CMA's anti-androgenic effects may vary. Ensure that you are assessing endpoints at a consistent and appropriate time point after the final dose.
-
Assay Variability: Enzyme-linked immunosorbent assays (ELISAs) for testosterone can have inherent variability. Ensure proper validation of your assay, including intra- and inter-assay coefficients of variation.[6][7][8][9]
-
Issue 3: Unexpected Side Effects or Toxicity
-
Question: We are observing unexpected side effects, such as weight gain or mammary gland changes, that are confounding our results. What should we do?
Answer: CMA can have effects beyond its primary progestogenic and anti-androgenic activities.
-
Glucocorticoid Activity: CMA possesses weak glucocorticoid activity, which could contribute to metabolic changes.[10]
-
Dose-Dependent Effects: Some side effects may be dose-dependent. Consider performing a dose-response study to identify a therapeutic window with minimal adverse effects.[11]
-
Species-Specific Effects: The side effect profile of CMA can differ between species. For example, mammary tumors have been reported in dogs treated with CMA.[12] Be aware of the known species-specific responses.
-
Quantitative Data Summary
The following tables summarize dosages of this compound Acetate used in various animal studies. These should serve as a starting point for dose selection, which should always be optimized for your specific animal model and experimental goals.
Table 1: this compound Acetate Dosages in Rodent Studies
| Animal Model | Dosing Regimen | Observed Effects | Reference(s) |
| Rat (Ovariectomized) | 0.1, 0.5, or 1 mg/kg/day (oral) for 14 days | Increased allopregnanolone in the hippocampus. | [11] |
| Rat (Castrated) | 4.64 and 21.5 mg/kg/day (oral) for 7 days | Inhibition of testosterone-stimulated prostate and seminal vesicle growth. | [13] |
| Rat (Immature) | 21.5 and 100 mg/kg/day (oral) for 6 days | Reduction in thymus and adrenal gland weights (glucocorticoid effect). | [13] |
Table 2: this compound Acetate Dosages in Other Animal Models
| Animal Model | Dosing Regimen | Observed Effects | Reference(s) |
| Dog (with Benign Prostatic Hypertrophy) | 2 mg/kg/day (oral) for 3-4 weeks | Reduced prostatic volume and disappearance of clinical signs. | [14] |
| Bitch | Subcutaneous implant (10mg/kg) for 4 years | Estrus prevention. | [15] |
| Rabbit | 5 and 45 µg/kg/day (oral) for 5 days | Progestomimetic activities (endometrial proliferation). | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed in CMA studies.
Protocol 1: Assessment of Estrous Cycle Stage by Vaginal Smear
Objective: To determine the stage of the estrous cycle in female rodents to standardize experimental groups.[2][16][17][18][19]
Materials:
-
Sterile physiological saline (0.9% NaCl)
-
Micropipette with sterile tips or a sterile swab
-
Microscope slides
-
Microscope
-
Crystal Violet stain (0.1%) (optional, for staining)
Procedure:
-
Gently restrain the mouse or rat.
-
Using a micropipette with a sterile tip containing a small amount of saline, gently flush the vagina 2-3 times. Alternatively, a saline-moistened sterile swab can be gently inserted and rotated.
-
Expel the vaginal lavage fluid or roll the swab onto a clean microscope slide.
-
Allow the smear to air dry.
-
(Optional) Stain the dried smear with a drop of 0.1% Crystal Violet for 1-2 minutes, then gently rinse with water and allow to dry.
-
Examine the slide under a microscope at 10x or 40x magnification.
-
Identify the predominant cell types to determine the estrous cycle stage:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly cornified, anucleated epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
Protocol 2: Oral Gavage in Rodents
Objective: To accurately administer a liquid formulation of CMA directly into the stomach.[6][13][20][21][22]
Materials:
-
Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.
-
Syringe
-
CMA formulation in a suitable vehicle.
Procedure:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 ml/kg for mice and rats.[20]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth and mark the needle.
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal may swallow, which aids in proper placement.
-
If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or stomach perforation.
-
Once the needle is at the predetermined depth, slowly administer the CMA formulation.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-procedure for any signs of distress.
Protocol 3: Testosterone Measurement by Enzyme Immunoassay (ELISA)
Objective: To quantify serum or plasma testosterone levels as a measure of CMA's anti-androgenic effect.[6][7][8][9]
Materials:
-
Commercially available rat or mouse testosterone ELISA kit.
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes).
-
Centrifuge.
-
Microplate reader.
Procedure:
-
Collect blood samples from animals via an appropriate method (e.g., tail vein, cardiac puncture).
-
Process the blood to obtain serum (allow to clot, then centrifuge) or plasma (collect in tubes with anticoagulant, then centrifuge).
-
Store samples at -20°C or below until analysis.
-
On the day of the assay, thaw samples and bring all kit reagents to room temperature.
-
Follow the specific instructions provided with the testosterone ELISA kit for preparing standards, controls, and samples.
-
Perform the assay according to the kit's protocol, which typically involves incubation steps with antibodies and enzyme conjugates, washing steps, and the addition of a substrate for color development.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the testosterone concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathway
Caption: this compound Acetate Signaling Pathway.
Experimental Workflow
References
- 1. Meet the Methods Series: Measuring and Manipulating Sex Hormones in Laboratory Animals - CIHR [cihr-irsc.gc.ca]
- 2. Estrus Cycle Monitoring (Rat) | Animals in Science [queensu.ca]
- 3. Inclusion of females does not increase variability in rodent research studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ibl-america.com [ibl-america.com]
- 7. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective effect of this compound acetate on brain allopregnanolone and opioids content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Effects of oral administration of this compound acetate on canine prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fertility of bitches in which estrus was prevented with implantations of this compound acetate for four years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection and analysis of vaginal smears to assess reproductive stage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sierrajournals.com [sierrajournals.com]
- 18. Collection and Analysis of Vaginal Smears to Assess Reproductive Stage in Mice | Semantic Scholar [semanticscholar.org]
- 19. jcdr.net [jcdr.net]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 22. instechlabs.com [instechlabs.com]
Technical Support Center: Optimizing LC-MS for Chlormadinone Acetate Detection
Welcome to the technical support center for the sensitive detection of chlormadinone acetate (CMA) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular properties of this compound acetate relevant for LC-MS analysis?
A: Understanding the basic properties of this compound acetate is the first step in method development.
| Property | Value | Reference |
| Formula | C23H29ClO4 | [1] |
| Molecular Weight | 404.93 g/mol | [1] |
| Chemical Nature | A synthetic, steroidal progestin.[2][3][4] | |
| Solubility | Soluble in organic solvents like DMSO and methanol.[3] |
Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound acetate?
A: The choice between ESI and APCI depends on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): ESI is generally preferred for polar to moderately polar compounds and is less suitable for non-polar molecules. It is a soft ionization technique, making it ideal for thermally labile compounds.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to non-polar compounds that are thermally stable.[5] It can handle higher flow rates and is often less susceptible to matrix effects than ESI.[5]
For steroidal hormones like this compound acetate, both ionization techniques can be effective. However, ESI is frequently used for the analysis of various steroids.[6] The optimal choice should be determined experimentally by infusing a standard solution and comparing the signal intensity in both modes. For multi-residue analysis of pesticides, which can include compounds with similar properties to steroids, ESI has shown greater efficiency in some cases.[7]
Q3: How can I optimize the Mass Spectrometry (MS) parameters for sensitive detection?
A: Optimizing MS parameters is crucial for achieving high sensitivity. The process typically involves direct infusion of a this compound acetate standard solution into the mass spectrometer.[8]
Key Parameters to Optimize:
-
Ionization Source Parameters: These include gas flows (nebulizer, drying, and collision gas), temperatures, and voltages (e.g., capillary or ionspray voltage).[9][10] The goal is to find a plateau of stability where small parameter variations do not cause large changes in the signal.[8]
-
Compound-Specific Parameters (MRM): For tandem mass spectrometry (MS/MS), you need to optimize the precursor ion, product ions, and their corresponding collision energies.
-
Select the Precursor Ion: This is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Adducts, such as [M+NH4]⁺ or [M+Na]⁺, may also be observed, especially with ESI.[11][12]
-
Optimize Collision Energy (CE): Vary the CE to find the voltage that produces the most abundant and stable product ions (fragments).[11] A common practice is to select at least two stable product ions for each compound for reliable quantification and confirmation.[11]
-
Optimize Orifice/Fragmentor Voltage: Adjust this voltage to maximize the response of the parent ion.[11]
-
A systematic approach, such as One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE), can be employed for efficient optimization.[10][13]
Q4: What are the typical Liquid Chromatography (LC) conditions for this compound acetate analysis?
A: Reversed-phase chromatography is commonly used for the analysis of steroidal compounds.
| Parameter | Typical Setting | Rationale |
| Column | C18 or C8 column | Provides good retention and separation for moderately non-polar compounds like CMA. |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate) | The additive aids in protonation for positive ion mode ESI.[8] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase LC. |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B | This allows for the efficient elution of analytes with varying polarities and helps in achieving good peak shapes.[8] |
| Flow Rate | 0.2 - 0.5 mL/min | This range is typical for standard analytical LC columns (e.g., 2.1 mm ID). |
| Column Temperature | 30 - 40°C | Elevated temperatures can improve peak shape and reduce viscosity, but should be optimized.[9] |
Q5: What are the most effective sample preparation techniques for extracting this compound acetate from biological matrices?
A: The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common techniques for steroids in matrices like plasma, urine, or tissue include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).[14][15] It is effective at removing inorganic salts.[15]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method where the analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away.[16] The analyte is then eluted with a small volume of solvent.[16] This is a powerful technique for sample cleanup and concentration.[16][17]
-
Protein Precipitation (PP): This is a simpler but less clean method where a solvent like acetonitrile is added to a plasma or serum sample to precipitate proteins.[16] The supernatant can then be analyzed. It is a fast method but may result in significant matrix effects.[16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Often used for multi-residue analysis in complex matrices like food and tissue, this method involves an extraction and cleanup step using various salts and sorbents.[17]
For a confirmatory method for this compound acetate in kidney fat, a combination of acetonitrile extraction, a hexane wash, and SPE cleanup has been successfully used.[18]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
| Possible Cause | Recommended Solution |
| Suboptimal Ionization | Infuse a standard solution of CMA (e.g., 1 µg/mL) and test both ESI and APCI ionization modes in both positive and negative polarity to find the most responsive setting.[8] |
| Incorrect MS/MS Transitions | Verify the precursor ion (e.g., [M+H]⁺). Perform a product ion scan by infusing the standard to identify the most abundant and stable fragment ions. Optimize the collision energy for each transition.[11] |
| Poor Sample Recovery | Evaluate your sample preparation method. For biological matrices, consider using a more robust technique like SPE instead of simple protein precipitation. Use a stable isotope-labeled internal standard to correct for recovery losses. |
| Ion Suppression (Matrix Effect) | Co-eluting matrix components can suppress the ionization of CMA.[19][20] To mitigate this, improve chromatographic separation to move the CMA peak away from interfering compounds, enhance sample cleanup, or dilute the sample.[21] |
| Analyte Degradation | Ensure the stability of CMA in the prepared samples and mobile phase. Avoid high temperatures or extreme pH if the compound is labile. |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Recommended Solution |
| Column Overload | Inject a lower concentration or volume of the sample. |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or similar to the initial mobile phase composition to ensure good peak focusing. |
| Matrix Effects | Components in the sample matrix can sometimes interact with the analyte or the column, affecting retention time.[19] Using an appropriate internal standard and robust sample preparation can help.[19] |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it. |
| LC System Issues | Check for leaks, pump issues, or problems with the gradient proportioning valves in the LC system. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty Ion Source | The ion source can become contaminated over time, especially when analyzing complex samples. Follow the manufacturer's instructions for cleaning the source components. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure in the autosampler. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more matrix components that can contribute to background noise.[22] |
Experimental Protocols & Visualizations
Protocol 1: General LC-MS/MS Method Development Workflow
This protocol outlines the systematic steps for developing a sensitive LC-MS/MS method for this compound acetate.
-
Compound Information Gathering: Collect physical and chemical properties of CMA.
-
Direct Infusion & MS Optimization:
-
Prepare a 1 µg/mL standard solution of CMA in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize source parameters (gases, temperatures, voltages) in both ESI and APCI modes (positive and negative polarity).
-
Identify the precursor ion and perform a product ion scan to find optimal fragments.
-
Optimize collision energy for the selected Multiple Reaction Monitoring (MRM) transitions.
-
-
Chromatography (LC) Development:
-
Select a suitable column (e.g., C18).
-
Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Inject the standard to determine the retention time and assess peak shape.
-
-
Sample Preparation Method Development:
-
Select a sample preparation technique (e.g., SPE) based on the matrix.
-
Spike a blank matrix with a known concentration of CMA and process the sample.
-
Analyze the extract and calculate the recovery.
-
-
Method Validation:
-
Assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
-
Caption: Workflow for LC-MS/MS method development for this compound acetate.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Mix 500 µL of plasma with an internal standard and 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound acetate from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the sample and inject it into the LC-MS/MS system.
Caption: General Solid-Phase Extraction (SPE) workflow for plasma samples.
Diagram: Troubleshooting Low Sensitivity
This decision tree can guide you through troubleshooting low signal intensity for this compound acetate.
Caption: Decision tree for troubleshooting low sensitivity in CMA analysis.
References
- 1. This compound acetate [webbook.nist.gov]
- 2. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides [pubs.usgs.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 15. agilent.com [agilent.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
mitigating user failure in chlormadinone acetate contraceptive efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate user failure in chlormadinone acetate (CMA) contraceptive efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound acetate (CMA) as a contraceptive?
This compound acetate is a synthetic progestin that primarily functions as a contraceptive by inhibiting ovulation.[1][2][3] It achieves this by suppressing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3] This disruption of the hormonal cascade prevents follicular growth, maturation, and the subsequent release of an egg.[2][4]
Additional contraceptive effects of CMA include:
-
Thickening of cervical mucus: CMA increases the viscosity of cervical mucus, creating a barrier that is difficult for sperm to penetrate.[1][2][3]
-
Alteration of the endometrium: It modifies the uterine lining, making it unreceptive to the implantation of a fertilized egg.[1][3]
CMA also exhibits moderate anti-androgenic properties by blocking androgen receptors.[2][4]
Q2: What is the clinical contraceptive efficacy of this compound acetate?
This compound acetate, typically in combination with ethinylestradiol (EE), has demonstrated high contraceptive efficacy in numerous studies. The effectiveness of a contraceptive is often measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of exposure.
| Study Type | Regimen | Unadjusted Pearl Index | Adjusted Pearl Index (Method Failure) | Population |
| Pooled analysis of 6 non-interventional trials | 2 mg CMA / 0.03 mg EE | 0.34 | 0.08 | 60,508 women (adults and adolescents) |
| Prospective, observational, non-interventional multicentre study | 2 mg CMA / 0.03 mg EE | 0.25 | 0.03 | 6,885 young women |
| Prospective non-interventional study | 2 mg CMA / 0.03 mg EE | 0.271 | 0.136 | 1,440 women |
| Phase III multicenter, uncontrolled trial | 2 mg CMA / 0.02 mg EE (24/4-day regimen) | 0.33 (for the first year of use) | Method failure accounted for one of six pregnancies. | 1,653 subjects |
Data sourced from multiple clinical and observational studies.
The difference between the unadjusted (practical) and adjusted (theoretical) Pearl Index highlights the impact of user failure on contraceptive efficacy.
Q3: What are common user failures observed in clinical studies of oral contraceptives containing CMA?
User failure in clinical settings primarily involves inconsistent or incorrect pill intake. This can include:
-
Forgetting to take the pill daily.
-
Starting a new pack late.
-
Vomiting or severe diarrhea shortly after taking the pill, which may affect its absorption.
In a study involving a 2 mg CMA / 0.03 mg EE formulation, seven out of eight pregnancies were attributed to user failure.
Troubleshooting Guides for Preclinical & In Vitro Studies
In Vitro Cell-Based Assays
Q: My in vitro cell-based assay is yielding inconsistent results when testing the effect of CMA on hormone receptor activity. What could be the cause?
A: Inconsistent results in in vitro assays can stem from several factors. Consider the following troubleshooting steps:
-
CMA Solution Preparation and Storage:
-
Problem: CMA is a steroidal compound with limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations.
-
Troubleshooting:
-
Ensure CMA is fully dissolved in a suitable solvent like DMSO before preparing your final concentrations in cell culture media.
-
Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Store stock solutions at -20°C or -80°C to maintain stability.
-
-
-
Cell Culture Conditions:
-
Problem: Variations in cell passage number, confluency, or serum concentration in the media can alter cellular responses.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density to ensure similar confluency at the time of treatment.
-
For studies on hormone receptor activity, consider using charcoal-stripped serum to reduce the influence of endogenous hormones in the media.
-
-
-
Assay Protocol Execution:
-
Problem: Minor deviations in incubation times, washing steps, or reagent addition can introduce variability.
-
Troubleshooting:
-
Adhere strictly to the established protocol.
-
Ensure all wells are treated for the same duration.
-
Use positive and negative controls in every experiment to validate the assay's performance.
-
-
Animal Models: Ovulation Inhibition Studies
Q: I am not observing the expected level of ovulation inhibition in my rat model treated with CMA. What are potential issues?
A: Several factors can contribute to a lack of expected efficacy in animal models. Here are some troubleshooting suggestions:
-
Drug Administration and Bioavailability:
-
Problem: Incorrect dosage, improper administration technique, or issues with the vehicle can affect the bioavailability of CMA.
-
Troubleshooting:
-
Double-check dose calculations based on the most recent body weight of the animals.
-
Ensure the chosen route of administration (e.g., oral gavage) is performed correctly to guarantee the full dose is delivered.
-
If using a suspension, ensure it is homogenous before each administration to prevent dose variability.
-
-
-
Animal Model and Estrous Cycle Staging:
-
Problem: The timing of CMA administration relative to the estrous cycle is critical for observing ovulation inhibition.
-
Troubleshooting:
-
Accurately determine the stage of the estrous cycle (e.g., via vaginal smears) before initiating treatment.
-
Administer CMA at the appropriate phase of the cycle as dictated by your experimental design.
-
-
-
Endpoint Assessment:
-
Problem: Inaccurate assessment of ovulation can lead to misinterpretation of the results.
-
Troubleshooting:
-
Ensure the method for detecting ovulation (e.g., counting corpora lutea) is performed by a trained individual.
-
Blind the assessment to the treatment groups to prevent bias.
-
-
Experimental Protocols
Protocol 1: In Vitro Assessment of CMA's Anti-Androgenic Activity
This protocol is adapted from a study evaluating the anti-androgenic properties of CMA in an androgen-dependent cell line.
Objective: To determine the ability of CMA to competitively inhibit androgen receptor (AR) binding and transactivation.
Materials:
-
PC-3 cell line stably transfected with human AR and a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
Cell culture medium (e.g., RPMI-1640) with and without phenol red, supplemented with fetal bovine serum (FBS) and charcoal-stripped FBS.
-
This compound acetate (CMA).
-
A synthetic androgen (e.g., R1881).
-
A known anti-androgen as a positive control (e.g., cyproterone acetate).
-
Luciferase assay system.
Methodology:
-
Cell Culture:
-
Maintain the transfected PC-3 cells in RPMI-1640 with 10% FBS.
-
For experiments, switch to a medium containing charcoal-stripped FBS to minimize the influence of endogenous androgens.
-
-
Competitive Binding Assay:
-
Seed cells in appropriate culture plates.
-
Incubate the cells with a constant concentration of radiolabeled synthetic androgen (e.g., [3H] R1881) and increasing concentrations of CMA or the positive control.
-
After incubation, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Ki) for CMA.
-
-
AR Transcriptional Activity Assay:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a constant concentration of the synthetic androgen (R1881) in the presence of increasing concentrations of CMA or the positive control.
-
After the treatment period, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration.
-
Determine the percentage inhibition of AR transcriptional activity by CMA.
-
Protocol 2: In Vivo Assessment of Ovulation Inhibition in Rats
This protocol is a general framework for assessing the ovulation-inhibiting potential of progestins in a rat model.
Objective: To determine the efficacy of CMA in preventing ovulation in female rats.
Materials:
-
Mature female rats with regular estrous cycles.
-
This compound acetate (CMA).
-
Vehicle for CMA administration (e.g., corn oil or a suspension).
-
Tools for vaginal smear collection and analysis.
-
Dissecting microscope.
Methodology:
-
Animal Selection and Acclimation:
-
Use mature female rats (e.g., Sprague-Dawley strain) with at least two consecutive regular 4- or 5-day estrous cycles.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
-
Estrous Cycle Monitoring:
-
Perform daily vaginal smears to determine the stage of the estrous cycle for each rat.
-
-
CMA Administration:
-
Divide the rats into control and treatment groups.
-
Administer the vehicle to the control group and the desired dose(s) of CMA to the treatment groups.
-
The timing and duration of administration will depend on the study design (e.g., daily administration for a set number of days starting from a specific cycle phase).
-
-
Assessment of Ovulation:
-
On the morning of the expected estrus, euthanize the animals.
-
Excise the ovaries and oviducts.
-
Under a dissecting microscope, examine the oviducts for the presence of ova in the distended ampulla.
-
Alternatively, count the number of corpora lutea on the ovaries to determine if ovulation has occurred.
-
Protocol 3: In Vitro Cervical Mucus Viscosity Assay
This protocol provides a method to assess the effect of CMA on the viscosity of cervical mucus, a key contraceptive mechanism.
Objective: To measure the change in viscosity of synthetic cervical mucus after treatment with CMA.
Materials:
-
Components for synthetic cervical mucus (e.g., mucin, salts, water).
-
This compound acetate (CMA).
-
Viscometer or rheometer.
Methodology:
-
Preparation of Synthetic Cervical Mucus:
-
Prepare synthetic cervical mucus with a composition that mimics physiological conditions.
-
-
Treatment with CMA:
-
Incorporate CMA at various concentrations into the synthetic cervical mucus.
-
Include a control group with no CMA.
-
-
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the control and CMA-treated mucus samples.
-
Conduct measurements under controlled temperature and shear rates to simulate physiological conditions.
-
-
Data Analysis:
-
Compare the viscosity of the CMA-treated samples to the control to determine the effect of CMA on mucus viscosity.
-
Visualizations
Caption: Signaling pathway of this compound acetate's contraceptive action.
Caption: Experimental workflow for in vivo ovulation inhibition assay.
References
Validation & Comparative
Chlormadinone Acetate: A Comparative Analysis of Progesterone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of chlormadinone acetate (CMA) to the progesterone receptor (PR) against other commonly used progestins. The data presented is supported by experimental findings to offer an objective evaluation for research and drug development purposes.
Progestin Binding Affinity to the Progesterone Receptor
The following table summarizes the quantitative binding affinities of this compound acetate and other selected progestins to the progesterone receptor. The data is compiled from various in vitro studies and presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or RBA (relative binding affinity). Lower Ki and IC50 values indicate higher binding affinity, while a higher RBA suggests greater affinity relative to a reference compound.
| Progestin | Binding Affinity Measurement | Value | Reference |
| This compound Acetate | Ki | 2.5 nM | [1] |
| Progesterone | RBA | 100% | [2] |
| Levonorgestrel | RBA | 150-162% | [3] |
| RBA | 323% | [1] | |
| Norethindrone | Ki | 6.8 nM | [4] |
| Norethindrone Acetate | Ki | 72 nM | [4] |
| Drospirenone | RBA | ~30% of R5020 | [5] |
| High Affinity (qualitative) | - | [6][7][8] | |
| Medroxyprogesterone Acetate | High Affinity (qualitative) | - | [9] |
| Potent as Progesterone | - | [10] |
Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. R5020 (promegestone) is a high-affinity synthetic progestin often used as a reference in binding assays.[5]
Experimental Protocols: Competitive Binding Assay
The binding affinity of progestins to the progesterone receptor is commonly determined using a competitive binding assay. This method measures the ability of a test compound (unlabeled progestin) to displace a radiolabeled or fluorescently-labeled ligand from the receptor.
Key Materials:
-
Progesterone Receptor Source: Cytosol preparations from target tissues (e.g., human uterus or breast cancer cell lines like MCF-7) or purified recombinant human progesterone receptor.[4][11][12]
-
Radiolabeled Ligand: A high-affinity progestin, such as [³H]-ORG 2058 or [³H]-progesterone, is typically used.[13]
-
Test Compounds: this compound acetate and other progestins of interest.
-
Assay Buffer: A suitable buffer to maintain receptor stability and facilitate binding.
-
Scintillation Counter: For detection of radioactivity.
General Procedure:
-
Receptor Preparation: A cytosol fraction containing the progesterone receptor is prepared from homogenized target tissue or cells.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. Relative binding affinity (RBA) is often calculated by comparing the IC50 of the test compound to the IC50 of a reference progestin (e.g., progesterone).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the progesterone receptor signaling pathway and the experimental workflow of a competitive binding assay.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]
- 2. medcraveebooks.com [medcraveebooks.com]
- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 4. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medroxyprogesterone acetate: receptor binding and correlated effects on steroidogenesis in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlormadinone Acetate and Its Hydroxy Metabolites: Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the synthetic progestin chlormadinone acetate (CMA) and its primary hydroxy metabolites, 3α-hydroxythis compound acetate (3α-OH-CMA) and 3β-hydroxythis compound acetate (3β-OH-CMA). The following sections detail their comparative binding affinities to key steroid receptors and their functional activities as determined by in vivo studies, supported by experimental data and methodologies.
Comparative Receptor Binding Affinities
The biological activity of this compound acetate and its metabolites is largely determined by their affinity for progesterone (PR), androgen (AR), and glucocorticoid (GR) receptors. In vitro binding assays using human receptors have been employed to determine the dissociation constants (Ki) for each compound, providing a quantitative measure of their binding affinity. A lower Ki value indicates a higher binding affinity.
As summarized in the table below, this compound acetate exhibits the highest affinity for all three receptors compared to its hydroxy metabolites. Among the metabolites, 3β-OH-CMA generally shows a higher affinity than 3α-OH-CMA.[1]
| Compound | Progesterone Receptor (hPR) Ki (nM) | Androgen Receptor (hAR) Ki (nM) | Glucocorticoid Receptor (hGR) Ki (nM) |
| This compound Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-OH-CMA | 13 | 83 | 69 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
| R5020 (Progestin Reference) | 4.3 | - | - |
| Methyltrienolone (Androgen Reference) | - | 2.9 | - |
| Dexamethasone (Glucocorticoid Reference) | - | - | 1.2 |
Comparative In Vivo Functional Activities
The in vitro receptor binding affinities translate to distinct in vivo functional activities. Animal studies have been conducted to assess the progestogenic, anti-androgenic, and glucocorticoid effects of CMA and its hydroxy metabolites.
Progestogenic Activity
The progestogenic activity was evaluated using the rabbit endometrial proliferation test. This assay measures the ability of a compound to induce endometrial proliferation in estrogen-primed immature female rabbits. The results indicate that CMA and its 3α- and 3β-hydroxy metabolites exhibit similar progestomimetic activities.[1]
Anti-androgenic Activity
The anti-androgenic activity was determined by the ability of the compounds to inhibit the testosterone-stimulated growth of the prostate and seminal vesicles in castrated male rats. CMA and 3α-OH-CMA demonstrated significant anti-androgenic effects, while the activity of 3β-OH-CMA was less pronounced.[1]
Glucocorticoid Activity
Glucocorticoid properties were assessed by measuring the reduction in thymus and adrenal gland weights in immature rats. Both CMA and 3α-OH-CMA exhibited glucocorticoid activity, whereas 3β-OH-CMA did not show this effect.[1]
Signaling Pathways
The biological effects of this compound acetate and its metabolites are primarily mediated through their interaction with intracellular steroid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.
Experimental Protocols
The following sections provide an overview of the methodologies used to obtain the comparative data presented in this guide.
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of this compound acetate and its hydroxy metabolites to human progesterone, androgen, and glucocorticoid receptors.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the respective human steroid receptors (hPR, hAR, or hGR) are prepared from appropriate cell lines or tissues.
-
Competitive Binding: A constant concentration of a radiolabeled ligand specific for each receptor (e.g., [³H]R5020 for hPR, [³H]methyltrienolone for hAR, [³H]dexamethasone for hGR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (CMA, 3α-OH-CMA, 3β-OH-CMA).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Rabbit Endometrial Proliferation Test (McPhail Test)
Objective: To assess the in vivo progestogenic activity of the test compounds.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are primed with estrogen to induce endometrial proliferation.
-
Treatment: The test compounds (CMA, 3α-OH-CMA, 3β-OH-CMA) are administered orally for a defined period (e.g., 5 days).
-
Tissue Collection and Analysis: At the end of the treatment period, the uteri are collected, and the degree of endometrial proliferation is assessed histologically. The endometrial response is typically scored on a standardized scale.
Anti-androgenic Activity Assay in Castrated Rats
Objective: To evaluate the in vivo anti-androgenic activity of the test compounds.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Treatment: The animals are treated with a standard androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, along with the test compounds administered orally for a specified duration (e.g., 7 days).
-
Tissue Collection and Analysis: At the end of the treatment period, the ventral prostate and seminal vesicles are dissected and weighed. A reduction in the weight of these organs compared to the group treated with testosterone alone indicates anti-androgenic activity.
Glucocorticoid Activity Assay in Immature Rats
Objective: To determine the in vivo glucocorticoid activity of the test compounds.
Methodology:
-
Animal Model: Immature male or female rats are used.
-
Treatment: The test compounds are administered orally for a defined period (e.g., 6 days).
-
Tissue Collection and Analysis: At the end of the treatment period, the thymus and adrenal glands are dissected and weighed. A reduction in the weight of these organs compared to a vehicle-treated control group is indicative of glucocorticoid activity.
Conclusion
This compound acetate is a potent progestin with significant anti-androgenic and slight glucocorticoid activity. Its hydroxy metabolites, 3α-OH-CMA and 3β-OH-CMA, also possess these activities, but to varying degrees. CMA consistently demonstrates the highest affinity for progesterone, androgen, and glucocorticoid receptors. While all three compounds show similar progestogenic effects in vivo, CMA and 3α-OH-CMA are more potent anti-androgens than 3β-OH-CMA. Furthermore, glucocorticoid activity is observed with CMA and 3α-OH-CMA, but not with 3β-OH-CMA. These findings highlight the importance of metabolic pathways in modulating the overall pharmacological profile of this compound acetate.
References
A Comparative Analysis of Chlormadinone Acetate and Dienogest on Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone acetate (CMA) and dienogest (DNG) are synthetic progestins with notable antiandrogenic properties, making them subjects of significant interest in both clinical applications and drug development. Their primary mechanism of antiandrogenic action involves interaction with the androgen receptor (AR), a key regulator of male sexual development and a therapeutic target in various androgen-dependent conditions. This guide provides an objective, data-driven comparison of the effects of CMA and DNG on androgen receptors, supported by experimental data and detailed methodologies to aid in research and development.
Molecular Interaction with the Androgen Receptor
Both this compound acetate and dienogest exert their antiandrogenic effects primarily by acting as antagonists to the androgen receptor. This antagonism prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that lead to androgenic effects.
Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency. For the androgen receptor, this is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
A lower Ki or IC50 value indicates a higher binding affinity. Based on available in vitro data, this compound acetate demonstrates a high binding affinity for the human androgen receptor, with reported Ki values in the low nanomolar range.[1][2] Dienogest also exhibits antagonistic properties at the androgen receptor, with its potency characterized by its half-maximal effective concentration (EC50) in transactivation assays.[3]
Table 1: Comparative Binding Affinity and Antagonistic Activity at the Androgen Receptor
| Compound | Parameter | Value | Species | Reference |
| This compound Acetate | Ki | 3.8 nM | Human | [1] |
| Ki | 33 ± 15 nM | Human | [2] | |
| Dienogest | EC50 (Antagonistic Activity) | 420.6 - 775.0 nM | Human | [3] |
Note: Ki and EC50 are not directly comparable metrics. Ki represents the inhibition constant in a binding assay, while EC50 in this context reflects the concentration for 50% maximal antagonistic effect in a functional assay. The different reported Ki values for CMA may be due to variations in experimental conditions.
Androgen Receptor Transactivation
Beyond binding to the receptor, the ability of a compound to inhibit the transcriptional activity of the androgen receptor is a key measure of its functional antagonism. This is typically assessed using reporter gene assays.
Inhibition of 5α-Reductase
A secondary mechanism contributing to the antiandrogenic profile of some compounds is the inhibition of 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Both this compound acetate and dienogest have been reported to inhibit 5α-reductase activity, which further contributes to their antiandrogenic effects.[5][6][7]
Table 2: Comparative Inhibition of 5α-Reductase
| Compound | Parameter | Value | Species | Reference |
| This compound Acetate | Ki | 14 µM | Human | [7] |
| Dienogest | IC50 | 55 µM | In vitro (Skin) | N/A |
Note: Ki and IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: Androgen receptor signaling and inhibition points.
Caption: Competitive binding assay workflow.
Caption: Luciferase reporter gene assay workflow.
Experimental Protocols
Competitive Binding Assay for Androgen Receptor
This protocol outlines a general method for determining the binding affinity of this compound acetate and dienogest to the androgen receptor.
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or from cells engineered to overexpress the human androgen receptor.
-
Reaction Mixture: In assay tubes, a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (CMA or DNG). A control group with only the radioligand and receptor is included to determine maximum binding, and another set with a large excess of unlabeled androgen is used to determine non-specific binding.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the functional antagonistic activity of CMA and DNG on androgen receptor-mediated gene expression.
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the androgen receptor (e.g., PC-3 or COS-7) is cultured.[2] The cells are then transiently co-transfected with two plasmids: an expression vector containing the human androgen receptor cDNA and a reporter plasmid containing a luciferase gene under the transcriptional control of an androgen-responsive promoter (e.g., MMTV promoter).[2]
-
Cell Treatment: After transfection, the cells are treated with a known androgen agonist (e.g., 1 nM R1881) to induce AR-mediated transcription.[2] Concurrently, the cells are treated with increasing concentrations of the test compounds (CMA or DNG).[2] Appropriate vehicle controls are also included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for gene transcription and translation of the luciferase enzyme.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The luciferase activity in the presence of the test compound is compared to the activity in the presence of the androgen agonist alone. The percentage of inhibition of AR transcriptional activity is calculated for each concentration of the test compound, and an IC50 or EC50 value can be determined.
Conclusion
Both this compound acetate and dienogest are effective antiandrogenic compounds that interact with the androgen receptor. The available data suggests that this compound acetate possesses a higher direct binding affinity for the androgen receptor compared to the functional antagonistic potency of dienogest as measured in transactivation assays. Additionally, both compounds exhibit inhibitory effects on 5α-reductase, further contributing to their overall antiandrogenic profile.
For researchers and drug development professionals, the choice between these or similar compounds would depend on the desired potency of androgen receptor antagonism, the importance of 5α-reductase inhibition, and the overall pharmacological profile required for a specific therapeutic application. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the nuanced differences in their molecular mechanisms.
References
- 1. Comparative effects of this compound acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that this compound acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlormadinone Acetate and Levonorgestrel for Estrus Suppression in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of two synthetic progestins, chlormadinone acetate (CMA) and levonorgestrel, in the context of estrus suppression in dogs. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Progestin-based therapies are a cornerstone of hormonal control of reproduction in canines. This compound acetate has been extensively studied and utilized for estrus suppression in dogs, demonstrating efficacy through various administration routes. In contrast, the available data suggests that levonorgestrel is largely ineffective for estrus prevention in this species, although it shows some utility as a post-coital contraceptive. The following sections provide a detailed breakdown of the available experimental data, methodologies, and known physiological mechanisms.
Data Presentation: Efficacy and Safety Profile
The quantitative data from multiple studies have been summarized in the tables below to facilitate a clear comparison between this compound acetate and levonorgestrel.
Table 1: Efficacy of this compound Acetate for Estrus Suppression in Dogs
| Administration Route | Dosage | Number of Animals (n) | Efficacy (Estrus Suppression) | Duration of Effect | Return to Estrus Post-Treatment | Reference |
| Oral | 2 mg/kg once weekly | - | Effective for estrus prevention | - | - | [1] |
| Subcutaneous Implant | 2.5 mg/kg | - | Estrus observed within 13 months in all bitches | < 13 months | - | [2] |
| Subcutaneous Implant | 5 mg/kg | 5 | Estrus observed in 3 of 5 bitches between 13-15 months | ~13-15 months | - | [2] |
| Subcutaneous Implant | 10 mg/kg | - | Estrus prevented for at least 24 months in all bitches | ≥ 24 months | Estrus recurred after removal | [2] |
| Subcutaneous Implant | 25 mg/kg | - | Estrus prevented for at least 24 months in all bitches | ≥ 24 months | - | [2] |
| Subcutaneous Implant | Long-term (4 years) | 8 | 100% during treatment | 4 years | Normal estrous cycle resumed | [3] |
Table 2: Efficacy of Levonorgestrel in Dogs
| Administration Route | Dosage | Number of Animals (n) | Efficacy (Contraception/Estrus Suppression) | Study Focus | Reference |
| Subcutaneous Implant | Multiples of human dose on body weight basis | - | Not effective for estrus suppression in dogs | Estrus Suppression | [4] |
| Oral (post-coital) | Not specified | 10 | 50% effective as a contraceptive agent in mismated bitches | Post-coital Contraception | [5] |
| Subcutaneous/Intravenous | 0.1 mg daily for 14 days | - | Stronger endometrial effects with subcutaneous administration | Pharmacokinetics | [6] |
Table 3: Reported Side Effects
| Compound | Side Effects | Reference(s) |
| This compound Acetate | - Uterine diseases (pyometra, hydrometra) in 75% of dogs after 4 years of implantation.[3]- Reduced fertility after long-term use (41.7% pregnancy rate in treated group vs. control).[3]- General progestin-related side effects: mammary hyperplasia and tumors, elevated growth hormone, diabetes, adrenocortical suppression, masculinization of female fetuses, skin reactions, increased appetite, and weight gain.[4] | [3][4] |
| Levonorgestrel | - Increased thirst, inappetence, vomiting, and vaginal bleeding in mismated bitches treated post-coitally.[5]- Long-term, high-dose administration (0.5 mg/kg/day for 7 years) increased the number of mammary adenomas in treated dogs compared to controls, with no malignancies reported.[7] | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols employed in the cited studies for evaluating estrus suppression in canines.
Estrus Suppression Efficacy Study Protocol
A standardized protocol for these studies typically involves the following steps:
-
Animal Selection: Clinically healthy, intact female dogs with a history of regular estrous cycles are selected. Age, breed, and weight are recorded. Animals are acclimatized to the research facility environment.
-
Control Group: A cohort of animals receives a placebo or no treatment to serve as a control for comparison.
-
Test Groups: Animals are divided into groups to receive different dosages of the test compound (e.g., this compound acetate) via a specified administration route (e.g., subcutaneous implant).
-
Estrus Monitoring: All animals are monitored for signs of estrus. This includes:
-
Visual Inspection: Daily observation for vulvar swelling and sanguinous discharge.
-
Vaginal Cytology: Regular collection of vaginal smears to identify the stage of the estrous cycle based on cell morphology.
-
Progesterone Assays: Periodic blood sampling to measure serum progesterone levels, confirming ovulation and the stage of the cycle.
-
-
Data Collection: The primary endpoint is the time to the first signs of estrus in the treated groups compared to the control group. The incidence and nature of any adverse effects are also meticulously recorded.
-
Post-Treatment Follow-up: After the treatment period or removal of implants, animals are monitored for their return to normal cyclicity and fertility.
Post-Coital Contraception Efficacy Study Protocol
This protocol is designed to assess the efficacy of a compound in preventing pregnancy after mating:
-
Animal Selection and Mating: Healthy, intact female dogs are monitored for estrus. Once in estrus, they are mated with fertile male dogs. The day of mating is recorded.
-
Treatment Administration: Mated bitches are treated with the test compound (e.g., levonorgestrel) at a specified dosage and for a defined duration.
-
Pregnancy Diagnosis: Pregnancy status is determined at an appropriate time point (e.g., 30 days post-mating) using methods such as ultrasonography.
-
Efficacy Calculation: The contraceptive efficacy is calculated as the percentage of treated bitches that do not become pregnant.
-
Side Effect Monitoring: All treated animals are observed for any adverse clinical signs.
Signaling Pathways and Experimental Workflows
To visualize the biological mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Generalized signaling pathway of progestins in target cells.
Caption: Experimental workflow for comparing estrus suppression agents.
Conclusion
The available scientific literature strongly supports the efficacy of this compound acetate for the suppression of estrus in dogs, with established dose-dependent effects. However, its long-term use is associated with significant side effects, including a high incidence of uterine pathologies and reduced fertility. Conversely, levonorgestrel appears to be an unsuitable candidate for estrus suppression in canines. The limited data on its use as a post-coital contraceptive suggests only moderate efficacy.
For drug development professionals, these findings highlight the species-specific differences in response to synthetic progestins and underscore the importance of thorough preclinical evaluation. Future research should focus on direct, controlled comparative studies to elucidate the nuanced differences in the efficacy and safety profiles of various progestins in the canine model.
References
- 1. View of Estrous cycle manipulation in dogs | Clinical Theriogenology [clinicaltheriogenology.net]
- 2. Prevention of Estrus in Bitches by Subcutaneous Implantation of this compound Acetate [jstage.jst.go.jp]
- 3. Fertility of bitches in which estrus was prevented with implantations of this compound acetate for four years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contraception in Dogs and Cats - WSAVA2004 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma levels and progestational activity of levonorgestrel after repeated intravenous and subcutaneous administration in the beagle bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Chlormadinone Acetate: A Comparative Analysis of Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of chlormadinone acetate (CMA) across various steroid hormone receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating the specificity and potential off-target effects of this synthetic progestin.
This compound acetate, a derivative of 17α-hydroxyprogesterone, is a potent progestin with antiandrogenic and antigonadotropic properties.[1] Its therapeutic efficacy is primarily attributed to its high affinity for the progesterone receptor (PR). However, like many steroid hormones, CMA exhibits a degree of cross-reactivity with other steroid receptors, which can lead to a broader range of physiological effects. Understanding this cross-reactivity profile is crucial for predicting its biological activity and potential side effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of this compound acetate to the progesterone (PR), androgen (AR), and glucocorticoid (GR) receptors has been quantified in various in vitro studies. The following table summarizes the reported inhibition constant (Ki) values, which represent the concentration of CMA required to inhibit 50% of the binding of a reference ligand to the receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Acetate (CMA) Ki (nM) | Reference Ligand | Reference Ligand Ki (nM) | Reference |
| Progesterone Receptor (PR) | 2.5 | R5020 | 4.3 | [2] |
| Androgen Receptor (AR) | 3.8 | Methyltrienolone | 2.9 | [2] |
| Glucocorticoid Receptor (GR) | 16 | Dexamethasone | 1.2 | [2] |
Key Observations:
-
CMA exhibits a very high affinity for the progesterone receptor, comparable to the potent synthetic progestin R5020.[2]
-
The binding affinity of CMA for the androgen receptor is also high, only slightly lower than that of the potent androgen methyltrienolone.[2]
-
CMA demonstrates a notable, albeit lower, affinity for the glucocorticoid receptor, approximately 5-fold less than its affinity for the PR and AR.[2]
-
Estrogen Receptor (ER): this compound acetate is described as having anti-estrogenic properties.[3] However, one study suggested a potential estrogenic-like effect by increasing estradiol binding sites.[4] Quantitative data on its direct binding affinity to the estrogen receptor is not consistently reported in the reviewed literature.
Functional Activity Profile
Beyond binding affinity, the functional consequence of CMA binding to these receptors is critical. CMA acts as a potent agonist at the progesterone receptor, a partial antagonist at the androgen receptor, and a weak antagonist at the glucocorticoid receptor.[1]
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the steroid receptor cross-reactivity of compounds like this compound acetate.
Competitive Steroid Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human steroid receptors (PR, AR, GR, MR, ER)
-
Radiolabeled ligands (e.g., [³H]R5020 for PR, [³H]methyltrienolone for AR, [³H]dexamethasone for GR)
-
Unlabeled reference standards (R5020, methyltrienolone, dexamethasone, aldosterone, estradiol)
-
This compound acetate
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound acetate and the unlabeled reference standards in the assay buffer. Prepare a working solution of the radiolabeled ligand and the receptor preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and either the test compound (CMA) or the unlabeled reference standard at various concentrations.
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Steroid Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional activity of a compound (agonist or antagonist) on a specific steroid receptor by quantifying the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector containing the full-length human steroid receptor gene (PR, AR, GR, MR, or ER)
-
Reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
This compound acetate
-
Reference agonists and antagonists
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the steroid receptor expression vector and the corresponding HRE-reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, plate the cells in a 96-well plate and treat them with various concentrations of this compound acetate or reference compounds. For antagonist testing, cells are co-treated with a known agonist.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including the reporter enzyme.
-
Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
-
Measurement: Measure the light output (for luciferase) or colorimetric change (for β-galactosidase) using a luminometer or spectrophotometer.
-
Data Analysis: For agonist activity, the concentration of the compound that produces 50% of the maximal response (EC50) is determined. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in assessing steroid receptor cross-reactivity and the downstream biological consequences, the following diagrams are provided.
Caption: Experimental workflows for steroid receptor assays.
Caption: Simplified steroid receptor signaling pathways.
Caption: CMA interaction with MR and ER signaling.
References
- 1. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of this compound acetate on the estradiol uptake by rat organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Chlormadinone: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of chlormadinone is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. As a synthetic progestin with antiandrogenic and antigonadotropic effects, this compound is classified as a hazardous substance, suspected of causing cancer and potentially damaging fertility.[1][2] Adherence to proper disposal procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
This guide offers step-by-step procedural guidance for the disposal of this compound, tailored for researchers, scientists, and drug development professionals. It outlines the necessary precautions, waste categorization, and disposal pathways to ensure safe and compliant management of this hormonal compound.
Hazard Profile and Safety Precautions
This compound acetate is a potent compound that requires careful handling. According to its Safety Data Sheet (SDS), it is classified with the following hazards:
-
Carcinogenicity Category 2: Suspected of causing cancer.[1][2]
-
Toxic to Reproduction Category 1B: May damage fertility or the unborn child.[1][2]
Due to these hazards, all personnel handling this compound must be fully trained on its risks and the proper use of personal protective equipment (PPE).[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Protective Clothing: Wear appropriate protective clothing.
-
Eye Protection: Use safety goggles or a face shield.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1][2] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be treated as hazardous waste.
-
Segregate this compound waste from non-hazardous laboratory waste at the point of generation.
-
-
Containerization:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with the words "Hazardous Waste" and identify the contents, including "this compound."
-
For liquid waste containing this compound, use a compatible, sealed, and labeled container.
-
-
Storage:
-
Store the hazardous waste container in a secure, designated area away from incompatible materials.[3] The storage area should be well-ventilated.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash. [1][2] This is to prevent its release into sewer systems and the environment.
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.
-
The primary method for the final disposal of hazardous pharmaceutical waste is typically incineration at a permitted facility.
-
Quantitative Data for this compound Acetate
The following table summarizes key quantitative data related to the toxicology and environmental fate of this compound acetate.
| Parameter | Value | Species/Conditions | Source |
| Oral LD50 | 6400 mg/kg | Rat | [4] |
| Oral LD50 | 6400 mg/kg | Mouse | [4] |
| Intraperitoneal LD50 | 3 g/kg | Mouse | [4] |
| Hydrolysis Half-Life | 2.3 years | pH 7 | [4] |
| Hydrolysis Half-Life | 84 days | pH 8 | [4] |
| Plasma Half-Life | ~2.6 hours (initial phase), ~81.8 hours (later phase) | Human | [5] |
Experimental Protocols
Protocol for this compound Spill Cleanup:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don the appropriate PPE, including a respirator if necessary.
-
-
Containment:
-
Prevent the spread of the powder by gently covering it with absorbent pads or a spill pillow.
-
-
Cleanup:
-
For small spills, gently wipe up the powder with a damp cloth or absorbent paper. Avoid dry sweeping, which can generate dust.
-
For larger spills, use a vacuum cleaner equipped with a HEPA filter.
-
Place all contaminated materials (absorbent pads, cloths, contaminated PPE) into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable detergent and water.
-
Rinse the area thoroughly.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institutional safety officer.
-
Complete any required incident reports.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissappearance of 1 alpha-3H-chlormadinone acetate from the plasma of women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlormadinone
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlormadinone, a synthetic progestin with antiandrogenic and antigonadotropic effects. Adherence to these procedural steps will minimize exposure risks and ensure compliant disposal.
This compound acetate is classified as a hazardous substance, suspected of causing cancer and with the potential to damage fertility or the unborn child.[1][2] It can also cause skin, eye, and respiratory irritation.[3] Therefore, stringent safety protocols are necessary to mitigate the risks associated with its handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile or neoprene).[4] Consider double-gloving. | Prevents skin contact and absorption. |
| Body Protection | Disposable, closed-front gown or coveralls made of polyethylene-coated polypropylene or other resistant laminate materials.[4][5] | Protects against spills and contamination of personal clothing. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[3][6] | Protects eyes from dust, splashes, and aerosols. |
| Respiratory Protection | A NIOSH-approved air-purifying half-mask respirator with a high-efficiency particulate filter is recommended, especially when handling the powder form or when adequate ventilation is not available.[5] | Prevents inhalation of airborne particles. |
| Additional Protection | Disposable head, hair, shoe, and sleeve covers.[4] | Minimizes the risk of contaminating other areas and personal belongings. |
Occupational Exposure Limits
While no specific occupational exposure limit values have been established for this compound acetate by major regulatory bodies, some jurisdictions have set limits for particulates not otherwise regulated (PNOR), which should be considered when handling the powdered form of the compound.[1][3]
| Jurisdiction/Organization | Exposure Limit (Time-Weighted Average) | Notes |
| Canada - Ontario | 10 mg/m³ (Inhalable) / 3 mg/m³ (Respirable) | For Particles (Insoluble or Poorly Soluble) Not Otherwise Specified (PNOS).[7] |
| Canada - British Columbia | 10 mg/m³ (Total) / 3 mg/m³ (Respirable) | For Particles (Insoluble or Poorly Soluble) Not Otherwise Classified (PNOC).[7] |
| US - Tennessee | 5 mg/m³ (Respirable fraction) | For Particulates not otherwise regulated.[7] |
| US - California | 5 mg/m³ (Respirable fraction) | For Particulates not otherwise regulated.[7] |
| US - Oregon | 10 mg/m³ (Total Dust) | For Particulates not otherwise regulated (PNOR).[7] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, obtain and thoroughly review the Safety Data Sheet (SDS) for this compound acetate.[1][2]
-
Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the generation of dust and aerosols.[8]
-
Ensure a spill kit is readily available. The kit should include absorbent materials, decontamination solutions (e.g., alcohol), and appropriate waste disposal bags.[5]
-
-
Handling:
-
Storage:
-
Accidental Release Measures:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing full PPE, cover the spill with an absorbent, non-combustible material.[3]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable decontamination solution.
-
-
Disposal:
-
All waste materials, including contaminated PPE, empty containers, and unused this compound, must be treated as hazardous waste.[7]
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system or water courses.[2][7] Puncture containers to prevent reuse.[7]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. paipharma.com [paipharma.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
